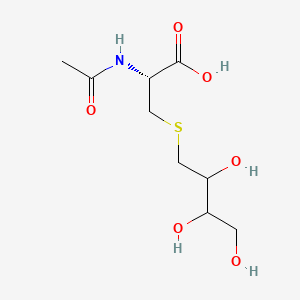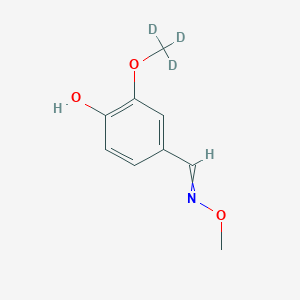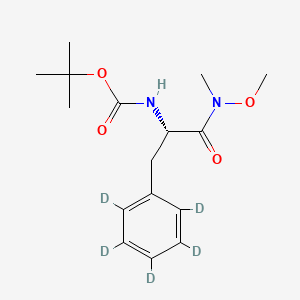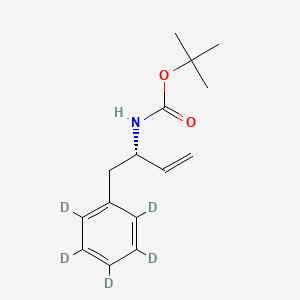
Gimeracil-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gimeracil-13C3 is a labeled compound of Gimeracil, an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). It is primarily used in research to study the pharmacokinetics and metabolism of Gimeracil. The compound is often utilized in combination with other chemotherapeutic agents to enhance their efficacy by preventing the degradation of active metabolites.
作用机制
Target of Action
Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .
Mode of Action
Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .
Pharmacokinetics
The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .
Result of Action
The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .
Action Environment
The action environment of this compound is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens
生化分析
Biochemical Properties
Gimeracil-13C3, like its unlabelled counterpart, plays a crucial role in biochemical reactions, particularly those involving 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This inhibition allows for higher concentrations of 5-FU to be achieved, thereby enhancing its therapeutic effectiveness .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. By inhibiting DPD and thus increasing the concentration of 5-FU, this compound enhances the cytotoxic effects of 5-FU on rapidly dividing cancer cells . It has been shown to enhance the cell-killing effects of other anticancer drugs as well .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme DPD. By reversibly blocking DPD, this compound prevents the breakdown of 5-FU, leading to increased concentrations of this antineoplastic agent . This allows for a more potent cytotoxic effect on cancer cells, as 5-FU is able to insert itself into strands of DNA and RNA, halting the replication process necessary for continued cancer growth .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. By inhibiting DPD, it prevents the degradation of 5-FU, leading to increased concentrations of this compound . This can have significant effects on metabolic flux and metabolite levels, particularly those related to the metabolism of 5-FU.
准备方法
Synthetic Routes and Reaction Conditions
A practical three-step synthetic approach to Gimeracil involves using 2,4-dimethoxypyridine as the starting material. The process includes the following steps:
Nucleophilic Substitution: 2,4-dimethoxypyridine is prepared from 2,4-dichloropyridine by nucleophilic substitution of the chlorine atoms with freshly prepared sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere.
Intermediate Formation: The intermediate 3,5-dichloro-2,4-dimethoxypyridine is formed.
Final Product: The final product, Gimeracil, is obtained through further reactions involving 3,5-dichloro-2,4-dihydroxypyridine.
Industrial Production Methods
The industrial production of Gimeracil involves heating and dissolving the compound in a mixed solvent of ethanol, acetonitrile, and water. The solution is then subjected to suction filtration while heating, followed by slow cooling to crystallize the product .
化学反应分析
Types of Reactions
Gimeracil-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
科学研究应用
Gimeracil-13C3 is widely used in scientific research for various applications:
Chemistry: Used to study the pharmacokinetics and metabolism of Gimeracil.
Biology: Investigates the biological pathways and interactions of Gimeracil.
Medicine: Enhances the efficacy of chemotherapeutic agents by preventing the degradation of active metabolites.
Industry: Utilized in the development of new chemotherapeutic formulations and drug delivery systems
相似化合物的比较
Similar Compounds
Tegafur: A prodrug of fluorouracil (5-FU) used in combination with Gimeracil and Oteracil.
Oteracil: Reduces the toxic effects of fluorouracil (5-FU) by inhibiting its phosphorylation in the gastrointestinal tract.
Uniqueness
Gimeracil-13C3 is unique in its ability to enhance the efficacy of chemotherapeutic agents by preventing the degradation of active metabolites. This property makes it a valuable component in combination therapies for cancer treatment .
属性
CAS 编号 |
1184979-29-0 |
|---|---|
分子式 |
C5H4ClNO2 |
分子量 |
148.519 |
IUPAC 名称 |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI 键 |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
同义词 |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


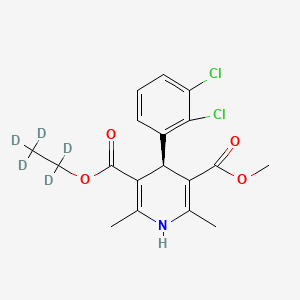

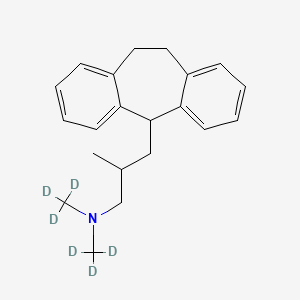
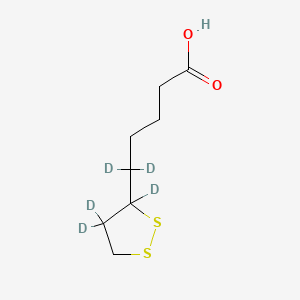
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)
